molecular formula C10H10ClN5O B2406870 N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)acetamide CAS No. 921102-70-7

N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)acetamide

Cat. No. B2406870
CAS RN: 921102-70-7
M. Wt: 251.67
InChI Key: DKZOULKCBMBLAC-UHFFFAOYSA-N
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Description

N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)acetamide is a compound that belongs to the class of tetrazole derivatives. It has gained significant attention in recent years due to its potential as a therapeutic agent in various diseases.

Scientific Research Applications

Antimicrobial Activity

The synthesized derivatives of N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)acetamide have been investigated for their antimicrobial potential. Specifically, compounds d1, d2, and d3 demonstrated promising antimicrobial activity against both Gram-positive and Gram-negative bacterial species, as well as fungal strains . These findings suggest that this compound could be explored further as a potential antimicrobial agent.

Anticancer Properties

In the fight against cancer, N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)acetamide derivatives have shown significant activity. Among them, compounds d6 and d7 exhibited the most potent anticancer effects against estrogen receptor-positive human breast adenocarcinoma cells (MCF7) in vitro . These results highlight the compound’s potential as an anticancer lead.

Rational Drug Design

Molecular docking studies revealed that compounds d1, d2, d3, d6, and d7 interacted favorably with specific protein binding pockets (PDB IDs: 1JIJ, 4WMZ, and 3ERT). These findings suggest that these derivatives could serve as promising lead compounds for rational drug design .

Thiazole Nucleus and Medicinal Properties

The thiazole nucleus, present in N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)acetamide, has been associated with various medicinal properties, including anti-inflammatory, antibacterial, antifungal, antitubercular, and antitumor activities . Its antimicrobial effects are attributed to mechanisms such as blocking bacterial lipid biosynthesis .

properties

IUPAC Name

N-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN5O/c1-7(17)12-6-10-13-14-15-16(10)9-4-2-8(11)3-5-9/h2-5H,6H2,1H3,(H,12,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKZOULKCBMBLAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1=NN=NN1C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)acetamide

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